ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
Overview
Description
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is a useful research compound. Its molecular formula is C19H20ClNO4 and its molecular weight is 361.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Theoretical Studies on Chemical Properties
- A theoretical study explored the inhibition efficiencies of some quinoxalines, including compounds with similar structures to the one of interest, as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between molecular structure and inhibition efficiency, highlighting the role of molecular orbital energies, electron affinity, and other parameters (Zarrouk et al., 2014).
Metabolism and Bioactivation Pathways
- Comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes were conducted, providing insights into the metabolic pathways and potential toxicity mechanisms of related compounds. This research outlines the metabolic activation pathway leading to a DNA-reactive product, which could be relevant for understanding the metabolism of similar compounds (Coleman et al., 2000).
Synthesis Methodologies
- Research on the fabrication of 4-Phenyl-2-Butanone from ethyl ethanate, using various catalysts and undergoing multiple reaction steps, showcases the complexity and potential of synthetic routes that might be applicable or adaptable for synthesizing the compound (Zhang, 2005).
Antioxidant Responses and Inhibition Studies
- A study on Ethyl 2-methyl acetoacetate (EMA) investigated its inhibitory effects on marine unicellular algae growth, focusing on oxidative damage and antioxidant responses. This kind of research could provide a model for studying the biological interactions and potential environmental effects of similar compounds (Yang et al., 2011).
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRWHKAUBKLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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